2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
2-{[4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a synthetic small molecule characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4 and a pyridin-4-yl group at position 4. A sulfanyl (-S-) group bridges the triazole ring to an acetamide moiety, which is further linked to a 2,4,6-trimethylphenyl (mesityl) group.
The mesityl group confers steric bulk and hydrophobicity, which may enhance binding specificity compared to simpler phenyl derivatives. The pyridin-4-yl substituent likely contributes to π-π stacking interactions in receptor binding pockets, while the ethyl group on the triazole ring influences conformational stability .
Properties
CAS No. |
482639-93-0 |
|---|---|
Molecular Formula |
C20H23N5OS |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C20H23N5OS/c1-5-25-19(16-6-8-21-9-7-16)23-24-20(25)27-12-17(26)22-18-14(3)10-13(2)11-15(18)4/h6-11H,5,12H2,1-4H3,(H,22,26) |
InChI Key |
JPUAMNRIZJLBNB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with N-(2,4,6-trimethylphenyl)acetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease. This inhibition is achieved through binding to the protein and preventing its misfolding and aggregation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations :
- Pyridinyl Position : The pyridine ring’s substitution position (2-, 3-, or 4-) critically determines activity. VUAA1 (pyridin-3-yl) is an agonist, while OLC15 (pyridin-2-yl) is an antagonist . The target compound’s pyridin-4-yl group may exhibit distinct receptor interactions.
- Linker Flexibility : Replacement of the acetamide with acetonitrile (as in ) abolishes receptor modulation, underscoring the necessity of the acetamide moiety for activity.
Pharmacological and Crystallographic Insights
Table 2: Experimental Data for Key Analogues
Notable Findings:
- VUAA1 : Widely used as an Orco agonist in calcium imaging (20 µM working concentration) . Its synthesis by the Max Planck Institute ensures batch consistency .
- OLC15 : Higher potency (IC50 ~10 µM) than VUAA1, attributed to the pyridin-2-yl and 4-butylphenyl groups .
- Crystallography : Structural studies on TMPA derivatives (e.g., TMPA, TMPMA) reveal that bulky substituents like 2,4,6-trimethylphenyl induce conformational rigidity, which may stabilize receptor-ligand complexes .
Mechanistic Implications
- Agonist vs. Antagonist Activity: Minor structural changes dramatically alter function. For example, VUAA1 (pyridin-3-yl) activates Orco, whereas OLC15 (pyridin-2-yl) inhibits it, suggesting pyridine orientation affects receptor gating .
- Stereoelectronic Effects: The mesityl group in the target compound may sterically hinder non-specific interactions, improving selectivity. This contrasts with VUAA1’s 4-ethylphenyl group, which permits broader receptor cross-talk .
Biological Activity
The compound 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a novel derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and potential mechanisms of action.
Chemical Structure
The compound features a triazole ring substituted with a pyridine moiety and a sulfanyl group, along with an acetamide functional group. Its molecular formula is , which contributes to its unique reactivity and biological profile.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The specific compound under investigation has shown effectiveness against a range of bacterial strains and fungi.
-
Mechanism of Action :
- The triazole ring is known to inhibit the synthesis of ergosterol in fungal membranes, leading to cell death.
- It may also disrupt bacterial cell wall synthesis through enzyme inhibition.
- Case Studies :
- Table: Antimicrobial Activity Data
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines.
- Cell Viability Assays :
- Structure-Activity Relationship (SAR) :
- Table: Anticancer Activity Data
| Compound | IC50 (µg/mL) | Cell Line | Reference |
|---|---|---|---|
| 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide | 12.5 | HepG2 | |
| Control (Doxorubicin) | 10 | HepG2 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety interacts with enzymes critical for microbial growth and cancer cell proliferation.
- Cell Membrane Disruption : By altering membrane integrity in fungi and bacteria, the compound leads to increased permeability and ultimately cell lysis.
- Signal Transduction Pathway Modulation : The compound may affect pathways involved in cell cycle regulation and apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
